molecular formula C23H21ClFN3O4S2 B2543156 N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-05-6

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2543156
CAS No.: 851783-05-6
M. Wt: 522.01
InChI Key: BGAWOBNVWYIWHJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C23H21ClFN3O4S2, and its molecular weight is 522.01 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two sulfonamide groups attached to phenyl rings.

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide compounds have been synthesized and evaluated for their cytotoxic and carbonic anhydrase (CA) inhibitory effects. Studies have shown that certain synthesized sulfonamides exhibit high tumor selectivity and potency, making them promising candidates for the development of novel anticancer agents. These compounds demonstrate significant inhibition against human carbonic anhydrase isoenzymes hCA IX and XII, highlighting their potential in cancer treatment strategies (Gul et al., 2016).

Antitumor Evaluation

Research into pyrazolines and pyrazoles substituted with sulfonamide and sulfonylurea pharmacophores has revealed broad-spectrum antitumor activity. These compounds were identified for their potential against various tumor cell lines, with certain derivatives showing significant cytostatic and cytotoxic potentials. This research underscores the importance of oxidized pyrazoles and benzenesulfonamides in developing new antitumor agents (Rostom, 2006).

Enzyme Inhibition for Therapeutic Applications

New classes of sulfonamides have been synthesized for their potential to inhibit carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity toward non-tumor cells. These studies explore the dual role of sulfonamides in enzyme inhibition and therapeutic applications, particularly in cancer and neurodegenerative diseases. The selective inhibition of these enzymes suggests sulfonamides' potential in designing targeted therapeutic agents (Ozgun et al., 2019).

Molecular Docking and Structure-Activity Relationships

Molecular docking studies have been conducted to understand the interaction of sulfonamide compounds with biological targets such as enzymes. These studies help in the design of molecules with improved efficacy and specificity for their biological targets, facilitating the development of drugs with enhanced therapeutic profiles. The identification of critical structural features through X-ray diffraction and docking studies aids in the optimization of sulfonamide derivatives for better biological activity (Al-Hourani et al., 2015).

Properties

IUPAC Name

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-20-8-4-5-16(14-20)22-15-23(17-6-3-7-19(25)13-17)28(26-22)34(31,32)21-11-9-18(24)10-12-21/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAWOBNVWYIWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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